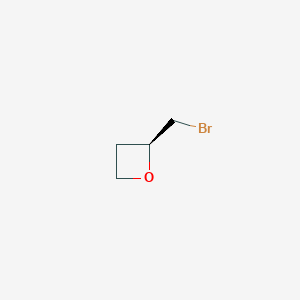

(2S)-2-(bromomethyl)oxetane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

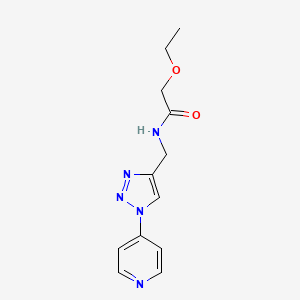

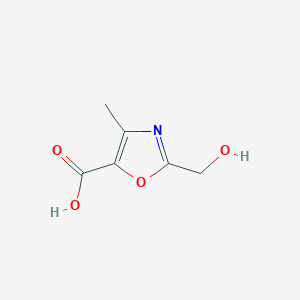

(2S)-2-(bromomethyl)oxetane is a chemical compound of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a four-membered oxetane ring and a bromomethyl group, makes it a valuable intermediate for synthesizing more complex molecules.

Synthesis Analysis

The synthesis of (2S)-2-(bromomethyl)oxetane involves several key steps, including the formation of the oxetane ring and the introduction of the bromomethyl group. Notably, methods like 4-endo-trig cyclization processes using bis(collidine)bromine(I) hexafluorophosphate have been explored for the preparation of oxetanes, demonstrating the synthetic versatility of this compound (Homsi & Rousseau, 1999).

Molecular Structure Analysis

The molecular structure of (2S)-2-(bromomethyl)oxetane has been a subject of study to understand its reactivity and potential applications. Computational chemistry has been used to assess the total ring strain energy, which is crucial for its reactivity and the formation of derivatives (Rosenberg et al., 2014).

Chemical Reactions and Properties

(2S)-2-(bromomethyl)oxetane undergoes various chemical reactions, including bromination and rearrangement, as demonstrated in studies involving polycyclic oxetanes. These reactions are influenced by the oxetane's structure and the presence of the bromomethyl group, leading to the formation of interesting compounds like 2,4-dibromotwistane (Rosenberg et al., 2014).

科学的研究の応用

Structural and Synthetic Insights

Oxetanes, including derivatives like (2S)-2-(bromomethyl)oxetane, play a significant role in drug discovery, particularly in modifying properties like aqueous solubility, lipophilicity, metabolic stability, and conformational preference. Substituting commonly used functionalities with an oxetane can dramatically increase aqueous solubility and reduce metabolic degradation rate. Oxetanes also contribute to conformational changes in aliphatic chains and have analogies to commonly used fragments in drug discovery, like morpholine. The rich chemistry of oxetanes provides a variety of novel applications in chemistry and drug discovery (Wuitschik et al., 2010).

Protein Modification

Oxetanes are used in medicinal chemistry for modulating small molecule properties. A method for incorporating oxetanes into proteins through chemoselective alkylation of cysteine has been developed. This method is applicable to a variety of proteins, demonstrating broad substrate scope and potential for novel drug candidates with improved properties (Boutureira et al., 2017).

Applications in Polymer Synthesis

C(3)-substituted oxetanes, such as those derived from (2S)-2-(bromomethyl)oxetane, are notably used in polymer synthesis. They help produce polyether glycols with pendant substituents upon polymerization and are present in various natural products of pharmaceutical importance. Their incorporation typically involves coupling reactions with other compounds, crucial for selective and high-yield processes (Bellinghiere et al., 2015).

Synthesis of Energetic Oxetanes

(2S)-2-(bromomethyl)oxetane serves as a precursor for the synthesis of energetically potent oxetanes. Recent work has focused on synthesizing energetic oxetanes with properties like high detonation velocity and pressure, thermostability, and insensitivity. These substances have potential applications in explosives and propellants (Born et al., 2022).

Fragment-Based Drug Discovery

In drug discovery, 2-sulfonyl-oxetanes, potentially derived from (2S)-2-(bromomethyl)oxetane, have been prepared as non-planar structures with desirable properties for fragment-based drug discovery. Their preparation involves intramolecular C-C bond formation and further functionalization at both the oxetane and aromatic rings (Morgan et al., 2014).

Safety And Hazards

特性

IUPAC Name |

(2S)-2-(bromomethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(bromomethyl)oxetane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)